Dicloruro de difenilmetilideno(ciclopentadienil)(9-fluorenil)zirconio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride involves the creation of C1-bridged fluorenylidene cyclopentadienylidene complexes of zirconium. These complexes are synthesized to act as catalyst precursors for the polymerization of ethylene and propylene, showing that the type and position of substituents on the ligands significantly influence catalytic activity and the properties of the resulting polymers (Alt & Jung, 1998).

Molecular Structure Analysis

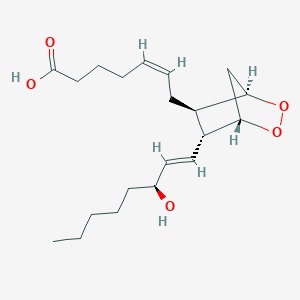

The molecular structure of diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride and related complexes has been studied through X-ray crystallography, revealing that these complexes crystallize in specific conformations that are crucial for their catalytic activity. The steric bulk of the substituents and their arrangement around the zirconium center play a vital role in determining the efficiency and specificity of polymerization reactions (Zhang et al., 2000).

Chemical Reactions and Properties

These complexes, upon activation with methylaluminoxane (MAO), can polymerize ethylene and propylene to produce polyolefins with varying molecular weights and degrees of stereospecificity. The nature of the substituents on the ligands influences the polymerization process, with certain substituents promoting the formation of hemitactic, syndiotactic, or isotactic polypropylenes and their block copolymers (Alt & Jung, 1998).

Physical Properties Analysis

The physical properties of the polymers produced using diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride as a catalyst are determined by the molecular weight and stereoregularity of the polyolefins. These properties are critical for the application of the resulting polymers in various industrial and commercial products. The influence of the catalyst structure on the polymerization outcome allows for the tailored synthesis of polyolefins with desired physical properties (Zhang et al., 2000).

Chemical Properties Analysis

The chemical properties of diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride, including its reactivity and interaction with MAO, are pivotal for its role as a catalyst in olefin polymerization. These properties are influenced by the electronic and steric characteristics of the ligands, which determine the catalytic activity, selectivity, and stability of the complex during the polymerization process (Licht et al., 2000).

Aplicaciones Científicas De Investigación

Catalizador para la Síntesis Orgánica

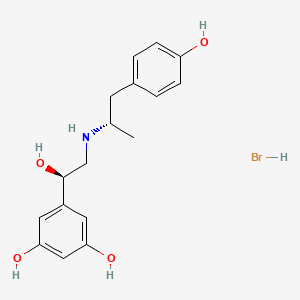

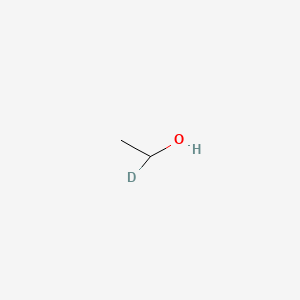

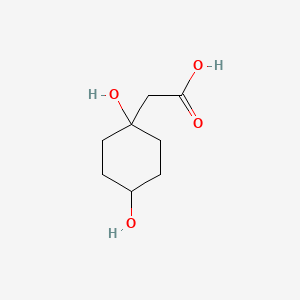

“Dicloruro de difenilmetilideno(ciclopentadienil)(9-fluorenil)zirconio” es un compuesto organometálico que puede utilizarse como catalizador en la síntesis orgánica {svg_1} {svg_2} {svg_3}. Como catalizador, puede acelerar las reacciones químicas sin consumirse en el proceso, convirtiéndolo en una herramienta valiosa en diversos procedimientos de síntesis orgánica.

Catalizador para la Polimerización de Olefinas

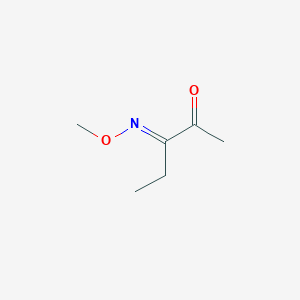

Este compuesto puede utilizarse para catalizar la polimerización de olefinas {svg_4} {svg_5}. Las olefinas, también conocidas como alquenos, son hidrocarburos que contienen al menos un doble enlace carbono-carbono. La polimerización de olefinas conduce a la formación de polímeros, que son moléculas grandes formadas por subunidades repetitivas. Estos polímeros tienen una amplia gama de aplicaciones, incluida la producción de plásticos, resinas y fibras sintéticas.

Catalizador para la Síntesis Asimétrica

“this compound” también puede utilizarse como catalizador en la síntesis asimétrica {svg_6} {svg_7}. La síntesis asimétrica, también conocida como síntesis quiral, es un proceso que produce moléculas quirales u ópticamente activas, que son moléculas que no son superponibles con sus imágenes especulares. Estas moléculas son importantes en muchos campos de la ciencia y la tecnología, incluidos los productos farmacéuticos, los agroquímicos y la ciencia de los materiales.

Catalizador para Reacciones de Aromatización

Otra aplicación de este compuesto es en la catálisis de reacciones de aromatización {svg_8} {svg_9}. La aromatización es un proceso químico que convierte compuestos no aromáticos en aromáticos. Los compuestos aromáticos son una clase de compuestos que contienen un anillo de átomos con electrones π deslocalizados, lo que les confiere propiedades químicas únicas. Se utilizan ampliamente en la producción de colorantes, productos farmacéuticos y polímeros.

Mecanismo De Acción

Target of Action

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is an organometallic compound . Its primary targets are organic compounds, particularly olefins. Olefins, also known as alkenes, are hydrocarbons that contain a carbon-carbon double bond. They play a crucial role in the chemical industry as they are the building blocks for a wide range of polymers and other chemical products.

Mode of Action

The compound acts as a catalyst in the polymerization of olefins. It facilitates the reaction by reducing the activation energy, thereby increasing the rate of the reaction. The catalyst interacts with the olefins, enabling them to react with each other to form long-chain polymers.

Biochemical Pathways

It is known that the compound plays a pivotal role in the olefin polymerization pathway.

Result of Action

The primary result of the action of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is the formation of polymers from olefins. These polymers have a wide range of applications in various industries, including the production of plastics, resins, and synthetic fibers.

Action Environment

The action of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride can be influenced by various environmental factors. For instance, the compound should be stored in a cool, ventilated warehouse, away from fire and heat sources . Furthermore, it should be handled in a well-ventilated area to avoid inhalation . The compound should also be kept in a tightly closed container to maintain its stability .

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride involves the reaction of cyclopentadienylzirconium trichloride with 9-fluorenyllithium followed by the addition of benzaldehyde to form the desired product.", "Starting Materials": ["Cyclopentadienylzirconium trichloride", "9-fluorenyllithium", "Benzaldehyde", "Diethyl ether", "Chloroform", "Sodium chloride", "Anhydrous magnesium sulfate"], "Reaction": ["To a solution of cyclopentadienylzirconium trichloride (0.5 g) in 20 mL of diethyl ether, 9-fluorenyllithium (1.0 g) in 20 mL of diethyl ether was added dropwise at -78°C under nitrogen atmosphere.", "The reaction mixture was stirred at -78°C for 2 h and then allowed to warm to room temperature.", "Benzaldehyde (0.5 g) in 10 mL of diethyl ether was added dropwise to the reaction mixture at room temperature.", "The reaction mixture was stirred at room temperature for 4 h.", "The solvent was evaporated under reduced pressure and the residue was extracted with chloroform.", "The organic layer was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure.", "The crude product was purified by column chromatography using chloroform as eluent to afford Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride as a yellow solid." ] } | |

Número CAS |

132510-07-7 |

Fórmula molecular |

C31H22.Cl2Zr |

Peso molecular |

556.64 |

Origen del producto |

United States |

Q & A

Q1: How does Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride contribute to the synthesis of stereoregular polymers?

A1: Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride acts as a Ziegler-Natta catalyst []. These catalysts are known for their ability to control the stereochemistry of polymerization reactions, leading to the formation of polymers with specific tacticity (the arrangement of substituent groups along the polymer chain). In this specific case, the catalyst facilitates the stereospecific polymerization of N-alkenyl carbazole monomers, resulting in either isotactic or syndiotactic poly(N-alkenyl-carbazole)s, depending on the specific reaction conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1148298.png)

![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)

![1,3-Bis[(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)methyl]-2,4-dihydroxycyclobutenediylium bis(inner salt)](/img/structure/B1148315.png)

![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)